Clomifenoxide

Übersicht

Beschreibung

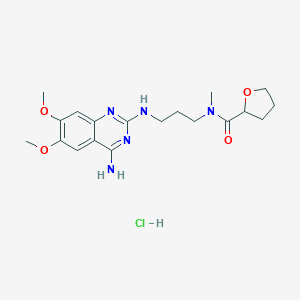

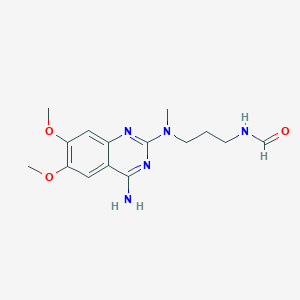

Clomifenoxide, also known as clomifene N-oxide, is a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group . It is described as an antiestrogen and “gonad stimulant” but was never marketed . It is an active metabolite of clomifene .

Molecular Structure Analysis

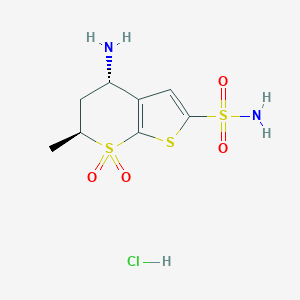

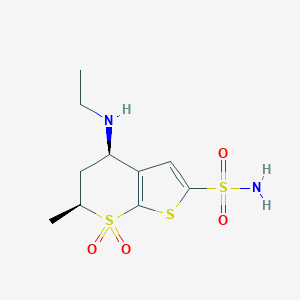

The molecular formula of Clomifenoxide is C26H28ClNO2 . The molecular weight is 422.0 g/mol . The InChIKey, a unique identifier for chemical substances, is PGHWCZITRQNIPM-QPLCGJKRSA-N .

Physical And Chemical Properties Analysis

Clomifenoxide has a molecular weight of 422.0 g/mol . It has a XLogP3-AA value of 6.7, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The topological polar surface area is 27.3 Ų .

Wissenschaftliche Forschungsanwendungen

1. Pharmaceutical Applications

Specific Scientific Field

Pharmacology and drug development.

Summary of Application

Clomifenoxide, a novel compound synthesized from Clomiphene (a well-known fertility drug), has shown promise in treating various medical conditions. Its primary application lies in the field of pharmaceuticals.

Methods of Application

Researchers have conducted in vitro and in vivo studies to evaluate Clomifenoxide’s efficacy. These studies involve administering the compound to animal models or cell cultures. Dosage, frequency, and route of administration are carefully determined during preclinical trials.

Results and Outcomes

Clomifenoxide exhibits potent anti-inflammatory properties by modulating immune responses. It suppresses pro-inflammatory cytokines and reduces tissue damage. Additionally, it has demonstrated antiviral effects against certain viruses, including COVID-19 . Further clinical trials are needed to validate its safety and efficacy in humans.

6. Biomedical Research Applications

Specific Scientific Field

Biomedical research and drug discovery.

Summary of Application

Clomifenoxide serves as a valuable tool for studying cellular processes and identifying potential drug targets.

Methods of Application

Researchers use Clomifenoxide in cell-based assays and animal models. It helps elucidate molecular pathways and evaluate drug interactions.

Results and Outcomes

Clomifenoxide aids in understanding disease mechanisms and contributes to drug development . Its versatility makes it an asset in various research endeavors.

Safety And Hazards

Safety data for Clomifenoxide suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental ingestion or contact, immediate medical attention is advised .

Eigenschaften

IUPAC Name |

2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28ClNO2/c1-3-28(29,4-2)19-20-30-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23/h5-18H,3-4,19-20H2,1-2H3/b26-25- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGHWCZITRQNIPM-QPLCGJKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[N+](CC)(CCOC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\Cl)/C3=CC=CC=C3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Clomifenoxide | |

CAS RN |

97642-74-5 | |

| Record name | Clomifenoxide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097642745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Trifluoromethyl)phenyl]propanal](/img/structure/B195003.png)